molecular formula C5H10O2 B150462 3-Methyl-3-oxetanemethanol CAS No. 3143-02-0

3-Methyl-3-oxetanemethanol

Cat. No.: B150462
CAS No.: 3143-02-0
M. Wt: 102.13 g/mol
InChI Key: NLQMSBJFLQPLIJ-UHFFFAOYSA-N
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Description

3-Methyl-3-oxetanemethanol: is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . . This compound is characterized by a four-membered oxetane ring with a hydroxymethyl group and a methyl group attached to the same carbon atom. It is a clear, colorless to pale yellow liquid with a boiling point of 80°C at 40 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-oxetanemethanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-3-oxetanone with a reducing agent such as sodium borohydride in the presence of a solvent like methanol . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 3-methyl-3-oxetanone. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon , and hydrogen gas. The reaction conditions include elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-oxetanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Ethyl-3-oxetanemethanol
  • Oxetane-3-methanol
  • 3,3-Oxetanedimethanol
  • 3-Hydroxyoxetane
  • 3,3-Dimethyloxetane

Comparison: 3-Methyl-3-oxetanemethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its hydroxymethyl and methyl groups on the same carbon atom provide unique chemical properties, making it valuable in various applications .

Properties

IUPAC Name

(3-methyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-62-5
Record name 3-Oxetanemethanol, 3-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID90185350
Record name 3-Methyl-3-oxetanemethanol
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Methyl-3-oxetanemethanol
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CAS No.

3143-02-0
Record name 3-Methyl-3-oxetanemethanol
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Record name 3-Methyl-3-oxetanemethanol
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Record name 3-Methyl-3-oxetanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Methyl-3-oxetanemethanol in polymer synthesis?

A1: this compound is primarily used as a monomer in cationic ring-opening polymerization reactions. [] This versatility allows for the creation of diverse polymer structures with tailored properties. For instance, it has been successfully employed to synthesize:

  • Hyperbranched polymers: These polymers possess a highly branched, three-dimensional structure. Researchers have synthesized a star-shaped copolymer with a hyperbranched poly(this compound) core and polytetrahydrofuran arms through a one-pot cationic copolymerization. []
  • Functionalized poly(ε-caprolactone)s: Researchers synthesized pyridyl disulfide-functionalized cyclic carbonate monomers from this compound. These were then copolymerized with ε-caprolactone to create functional polymers for applications like reduction-sensitive biodegradable graft copolymer micelles. []
  • Graft copolymers: By grafting this compound derived polymers onto existing polymer chains, such as cellulose fibers, researchers can modify the surface properties and functionalities of materials. []

Q2: How does the structure of this compound influence its polymerization behavior?

A2: The presence of both a reactive oxetane ring and a hydroxyl group in this compound significantly influences its polymerization behavior:

  • Oxetane ring-opening: The strained four-membered oxetane ring readily undergoes ring-opening reactions, making it susceptible to cationic polymerization using initiators like BF3·OEt2. []
  • Hydroxyl group reactivity: The hydroxyl group can participate in further reactions, allowing for the formation of branched structures or the introduction of additional functional groups. [, ] This duality makes it a valuable building block for creating complex polymer architectures.

Q3: How does the choice of catalyst affect the properties of polymers derived from this compound?

A3: The choice of catalyst plays a crucial role in controlling the polymerization process and the final polymer properties.

  • Catalyst concentration: Higher catalyst concentrations can lead to the formation of slightly branched polymers, while lower concentrations favor linear structures. [] This control over branching directly impacts the polymer's physical and mechanical properties.

Q4: Beyond polymer synthesis, are there other notable applications of this compound?

A4: While primarily recognized for its role in polymer chemistry, this compound has been identified as a volatile flavor compound in natural products like Doum (Hyphaene thebaica L.) fruit. [] This suggests potential applications in the food and fragrance industries.

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